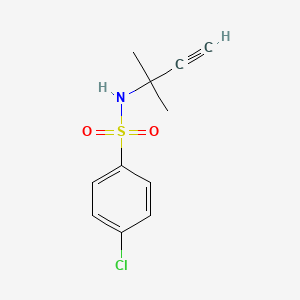![molecular formula C16H16F2N2O4 B5868171 N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)
N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea, commonly known as DFDMA, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has shown promising results in various studies, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of DFDMA is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and cancerous processes. DFDMA has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
DFDMA has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DFDMA has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, DFDMA has been found to improve cognitive function and reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
DFDMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, DFDMA has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of DFDMA and its potential side effects.
Future Directions
There are several future directions for research on DFDMA. One area of research is the development of new drugs based on DFDMA. Another area of research is the exploration of DFDMA's potential use as a diagnostic tool for various diseases. Additionally, more research is needed to fully understand the mechanism of action of DFDMA and its potential side effects. Furthermore, the use of DFDMA in combination with other drugs or therapies should be explored to enhance its efficacy.
Synthesis Methods
The synthesis of DFDMA involves the reaction of 2,5-dimethoxyaniline with difluoromethoxyphenyl isocyanate. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The yield of DFDMA is around 70%, and the compound can be purified using column chromatography.
Scientific Research Applications
DFDMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. DFDMA has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, DFDMA has been studied for its potential use as a diagnostic tool for various diseases.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4/c1-22-10-7-8-13(23-2)12(9-10)20-16(21)19-11-5-3-4-6-14(11)24-15(17)18/h3-9,15H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWXYPXHNEYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)

![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)


![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)
